Computational LogP Differentiation: 5-Oxo-1-L-prolyl-L-proline is 0.61 Log Units More Hydrophilic Than Its Common Isomer
The target compound (CAS 74976-69-5) exhibits a computed partition coefficient (LogP) of −1.31, as reported by SIELC using a proprietary algorithm validated against experimental retention data [1]. In contrast, the isomeric 5-oxo-L-prolyl-L-proline (CAS 7652-89-3) has a PubChem‑computed XLogP3‑AA value of −0.7 [2]. The resulting ΔLogP of −0.61 indicates that the positional shift of the oxo group from the N‑terminal to the C‑terminal proline significantly increases aqueous affinity, which directly influences reverse‑phase chromatographic retention, aqueous solubility, and passive membrane permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = −1.31 (SIELC algorithm) |
| Comparator Or Baseline | 5-Oxo-L-prolyl-L-proline (CAS 7652-89-3); XLogP3-AA = −0.7 |
| Quantified Difference | ΔLogP = −0.61 (target is more hydrophilic) |
| Conditions | Computed values; SIELC proprietary algorithm vs. PubChem XLogP3 3.0 |
Why This Matters
A 0.6 log-unit shift predicts a roughly 4‑fold difference in octanol/water partitioning, which translates into measurably different RP‑HPLC retention times and precludes direct method transfer between the two isomers without independent validation.
- [1] SIELC Technologies. 5-Oxo-1-L-prolyl-L-proline – CAS 74976-69-5. SIELC Compound Database, 2018. View Source
- [2] PubChem. 5-Oxo-L-prolyl-L-proline (CID 13306589) – XLogP3-AA. National Center for Biotechnology Information, 2025. View Source
